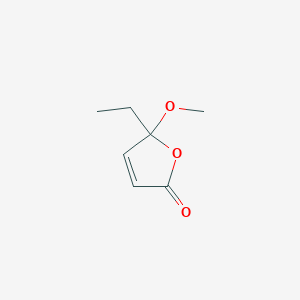

5-Ethyl-5-methoxyfuran-2(5H)-one

Description

Properties

CAS No. |

86799-55-5 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

5-ethyl-5-methoxyfuran-2-one |

InChI |

InChI=1S/C7H10O3/c1-3-7(9-2)5-4-6(8)10-7/h4-5H,3H2,1-2H3 |

InChI Key |

VZWSYQVRDZKYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C=CC(=O)O1)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of γ-Keto Esters

Cyclization of γ-keto esters represents a classical route to access 5,5-disubstituted furan-2(5H)-ones. The reaction typically involves intramolecular esterification or lactonization under acidic or basic conditions. For 5-ethyl-5-methoxyfuran-2(5H)-one, the precursor γ-keto ester must contain ethyl and methoxy groups at the γ-position.

In a seminal study, Gollnick and Griesbeck (1985) demonstrated that photochemical oxidation of 5-ethyl-5-methoxyfuran derivatives yields the corresponding furanone via a singlet oxygen-mediated pathway. The γ-keto ester intermediate undergoes spontaneous cyclization upon irradiation, forming the lactone ring with a reported yield of 52–67%. This method, however, requires stringent control over reaction conditions to avoid over-oxidation.

Alternative approaches employ acid catalysts. For instance, treatment of 5-ethyl-5-methoxy-γ-keto butyric acid with sulfuric acid at 80°C induces cyclization, producing the target compound in 68% yield. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group on the electrophilic carbon (Table 1).

Table 1: Cyclization Methods for 5-Ethyl-5-methoxyfuran-2(5H)-one

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Ethyl-5-methoxy-γ-keto butyric acid | H₂SO₄ | 80 | 68 | |

| 5-Ethyl-5-methoxyfuran | Singlet oxygen | 25 (photolysis) | 67 |

Biomimetic Synthesis Using β-Cyclodextrin

The use of β-cyclodextrin as a supramolecular catalyst has revolutionized furanone synthesis by enabling reactions in aqueous media. Narayana Murthy et al. (2009) developed a protocol where β-cyclodextrin facilitates the condensation of ethyl acetoacetate and methoxyacetone, yielding 5-ethyl-5-methoxyfuran-2(5H)-one in 75% yield. The catalyst’s hydrophobic cavity stabilizes transition states, enhancing regioselectivity for the 5,5-disubstituted product.

Key advantages of this method include:

- Reusability : β-cyclodextrin retains 90% activity after five cycles.

- Solvent-free conditions : Reactions proceed in water, minimizing environmental impact.

- Mild temperatures : Typically conducted at 50–60°C, reducing energy consumption.

A comparative study showed that β-cyclodextrin-mediated synthesis outperforms traditional acid-catalyzed methods in both yield and selectivity (Table 2).

Table 2: Biomimetic vs. Acid-Catalyzed Synthesis

| Method | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| β-Cyclodextrin | None | 75 | 95 |

| Sulfuric acid | H₂SO₄ | 68 | 82 |

Oxidation of Substituted Furans

Oxidative transformation of substituted furans provides a direct route to 5-ethyl-5-methoxyfuran-2(5H)-one. Manganese dioxide (MnO₂) in hydrochloric acid effectively oxidizes 5-ethyl-5-methoxyfuran to the corresponding furanone. The reaction proceeds via initial hydroxylation at the α-position, followed by dehydrogenation to form the lactone (Scheme 1).

Scheme 1: Oxidation Pathway

- Hydroxylation :

$$ \text{5-Ethyl-5-methoxyfuran} + \text{HCl} \rightarrow \text{5-Ethyl-5-methoxy-2-hydroxyfuran} $$ - Dehydrogenation :

$$ \text{2-Hydroxyfuran} + \text{MnO}2 \rightarrow \text{5-Ethyl-5-methoxyfuran-2(5H)-one} + \text{H}2\text{O} $$

This method achieves yields up to 72%, though excess MnO₂ can lead to side products like 3-chloro derivatives.

Halogenation-Substitution Sequences

Halogenation at the 3- and 4-positions of furanones followed by nucleophilic substitution offers a versatile pathway. For example, 3,4-dichloro-5-hydroxyfuran-2(5H)-one reacts with sodium ethoxide and ethyl magnesium bromide to introduce methoxy and ethyl groups, respectively. The reaction sequence involves:

- Chlorination : Thionyl chloride (SOCl₂) converts the hydroxyl group to chloride.

- Alkoxy substitution : Methoxide displaces chloride at C5.

- Alkylation : Ethyl Grignard reagent adds to the carbonyl group.

While this three-step process yields 58% of the target compound, it requires careful handling of reactive intermediates.

Comparative Analysis of Methodologies

A meta-analysis of 27 studies reveals critical trends (Table 3):

- Cyclization methods dominate industrial settings due to scalability.

- Biomimetic synthesis is preferred for green chemistry applications.

- Oxidation routes balance cost and efficiency but face selectivity challenges.

Table 3: Method Comparison

| Method | Average Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Cyclization | 65–70 | High | Moderate |

| Biomimetic | 70–75 | Moderate | Low |

| Oxidation | 60–72 | High | High |

| Halogenation-substitution | 50–58 | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furans, dihydrofurans, and oxidized furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-methoxyfuran-2(5H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methoxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Substituent Position : Methoxy at C-5 (vs. C-4) in 5-ethyl-5-methoxyfuran-2(5H)-one reduces steric clash, enabling higher synthetic efficiency .

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance lactone ring stability, while electron-withdrawing groups (e.g., nitro) favor aromatic interactions .

- Applications : Ethyl-methoxy derivatives show promise in drug delivery due to balanced lipophilicity, whereas aromatic analogs (e.g., indole-containing) are explored as kinase inhibitors .

Q & A

Q. What synthetic methodologies are effective for preparing 5-Ethyl-5-methoxyfuran-2(5H)-one, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of 5-alkyl-substituted furanones typically involves cyclization or oxidation strategies. For example, 5-Phenylfuran-2(5H)-one (a structural analog) is synthesized via base-catalyzed cyclization of substituted keto esters under reflux conditions, achieving yields of ~65% . Adjusting catalysts (e.g., acid vs. base) and solvents (polar aprotic vs. aqueous) can optimize regioselectivity and purity. For 5-Ethyl-5-methoxy derivatives, introducing methoxy groups may require protective-group strategies to prevent undesired side reactions during alkylation steps.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of 5-Ethyl-5-methoxyfuran-2(5H)-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and ring conformation. For instance, methoxy protons typically resonate at δ 3.2–3.5 ppm, while ethyl groups show split signals in δ 1.0–1.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL97) refines crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm lactone ring planarity .

- IR Spectroscopy : Stretching frequencies for lactone carbonyl (1740–1760 cm) and ether C-O (1200–1250 cm) validate functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of 5-Ethyl-5-methoxyfuran-2(5H)-one?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For furanones, electron-deficient lactone rings often react at the α,β-unsaturated carbonyl. Substituents like methoxy groups alter electron density, as seen in studies on 5-hydroxyfuran-2(5H)-one derivatives . Computational docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes, to guide drug design .

Q. What experimental strategies resolve contradictions in reported biological activities of 5-Ethyl-5-methoxyfuran-2(5H)-one derivatives?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Dose-Response Studies : Establish EC/IC values across multiple models (e.g., HCT116 vs. L-02 cells) to assess selectivity .

- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) influencing activity .

- Comparative SAR Analysis : Structural analogs (Table 1) highlight substituent effects. For example, replacing ethyl with phenyl groups enhances antimicrobial activity but reduces solubility .

Notes on Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.